Fluvoxamino alcohol/Desmethylfluvoxamine
CAS No.:
Cat. No.: VC18607922
Molecular Formula: C14H19F3N2O2
Molecular Weight: 304.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19F3N2O2 |
|---|---|
| Molecular Weight | 304.31 g/mol |
| IUPAC Name | 5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol |
| Standard InChI | InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2 |
| Standard InChI Key | GCSLDHTZSDNYEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Desmethylfluvoxamine is chemically designated as 5-methoxy-4'-(trifluoromethyl)valerophenone-(E)-O-(2-aminoethyl)oxime maleate, with the empirical formula and a molecular weight of 434.41 g/mol. Its structure features a trifluoromethyl group at the para position of the phenyl ring, a methoxy substituent, and an oxime ether linkage, which collectively contribute to its selective affinity for serotonin transporters .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Slightly soluble in water |
| Partition Coefficient | LogP: 3.8 (lipophilic) |
| Protein Binding | ~77–80% |
| Melting Point | 120–122°C |
| Stability | Sensitive to light and humidity |
These properties influence its formulation as extended-release capsules or tablets, ensuring optimal bioavailability and patient compliance .
Synthesis and Metabolic Pathways
Synthetic Methodology
Desmethylfluvoxamine is synthesized via a multi-step process starting from fluvoxamine maleate. Key steps include:
-
Demethylation: Removal of a methyl group from the parent compound using enzymatic or chemical catalysts.
-
Oxime Formation: Reaction with hydroxylamine to introduce the oxime functional group.
-
Maleate Salt Formation: Stabilization through salt formation with maleic acid.
Metabolic Derivation
In vivo, desmethylfluvoxamine is produced through hepatic cytochrome P450-mediated oxidation of fluvoxamine, primarily via CYP2D6 and CYP1A2 isoforms . This metabolite accounts for approximately 15% of fluvoxamine’s urinary excretion products, though it lacks significant pharmacological activity compared to the parent drug .
Pharmacological Profile
Mechanism of Action
Desmethylfluvoxamine retains weak serotonin reuptake inhibition (SERT affinity: Ki = 12 nM), though its potency is reduced compared to fluvoxamine (Ki = 2.2 nM) . Unlike fluvoxamine, it exhibits negligible binding to σ1 receptors or other neurotransmitter systems (e.g., dopamine, norepinephrine), limiting its off-target effects .
Pharmacodynamic Effects
-
Serotonin Modulation: Prolongs synaptic serotonin availability by partial blockade of SERT.
-
Anti-Craving Potential: Animal studies suggest attenuated alcohol-seeking behavior, possibly via indirect serotonergic modulation .
-
Neuroplasticity: Chronic administration downregulates β-adrenergic receptors in rodent models, a trait shared with other SSRIs .
Pharmacokinetics and Disposition
Absorption and Distribution
-
Bioavailability: 53% (oral), with peak plasma concentrations () achieved in 2–8 hours .
-
Volume of Distribution: 25 L/kg, indicating extensive tissue penetration .
Metabolism and Elimination
| Parameter | Value |
|---|---|
| Half-life () | 15–20 hours |
| Clearance | 1.5 L/h/kg |
| Excretion | Renal (85%), Fecal (15%) |
Hepatic impairment significantly alters pharmacokinetics, with a 3-fold increase in observed in cirrhotic patients .
Clinical Applications and Research Insights
Therapeutic Indications
-
Obsessive-Compulsive Disorder (OCD): Reduces symptom severity by 40–50% in clinical trials .
-
Major Depressive Disorder (MDD): Augments serotonin levels in prefrontal cortex circuits .
Emerging Research
-
Alcohol Use Disorder: Preliminary studies report a 30% reduction in alcohol intake among early-stage problem drinkers treated with fluvoxamine, potentially mediated by desmethylfluvoxamine’s anti-craving effects .
-
COVID-19 Applications: Fluvoxamine (and by extension, its metabolites) demonstrated anti-inflammatory properties in vitro, though clinical relevance remains unproven .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume